molecular formula C25H35N3O2 B2582061 4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 903251-22-9

4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2582061
CAS RN: 903251-22-9
M. Wt: 409.574
InChI Key: FPZHZZRLSYEUAN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have a number of interesting properties that make it a promising candidate for further study.

Scientific Research Applications

Affinity for Serotonin Receptors

Research indicates that derivatives similar to 4-(tert-butyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide show a high affinity for serotonin receptors, particularly the 5-HT1A serotonin ligands. For example, a study by Glennon et al. (1988) on arylpiperazine derivatives demonstrated that certain compounds could achieve high affinity for 5-HT1A sites, which could have implications for mood disorder treatments (Glennon, Naiman, Lyon, & Titeler, 1988).

Polymer Science

In polymer science, compounds based on 4-tert-butyl structures have been explored for creating novel materials. Hsiao et al. (2000) synthesized polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, leading to materials with significant thermal stability and solubility in polar solvents. This development shows the potential for creating new, durable polymeric materials with specific physical properties (Hsiao, Yang, & Chen, 2000).

Asymmetric Hydrogenation Catalysts

Compounds with tert-butyl groups have also been investigated in the context of asymmetric hydrogenation, with Imamoto et al. (2012) reporting on rigid P-chiral phosphine ligands for rhodium-catalyzed processes. These ligands, including tert-butylmethylphosphino groups, have shown excellent enantioselectivities and catalytic activities in synthesizing chiral pharmaceutical ingredients, highlighting their potential in medicinal chemistry applications (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Serotonin Receptor Ligands

Further research into serotonin receptor ligands by Łażewska et al. (2019) involved synthesizing 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate their affinity for human serotonin 5-HT6 receptors. This study underscored the importance of the aromatic size and the linker between the triazine moiety and an aromatic substituent for receptor affinity, providing insights for developing new therapeutic agents (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).

CCR5 Antagonists

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of similar compounds in creating effective treatments for conditions like HIV infection. This work demonstrates the role of such compounds in developing new therapeutic agents with potential for treating various diseases (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

properties

IUPAC Name

4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-25(2,3)21-10-6-20(7-11-21)24(29)26-18-23(28-16-14-27(4)15-17-28)19-8-12-22(30-5)13-9-19/h6-13,23H,14-18H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZHZZRLSYEUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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